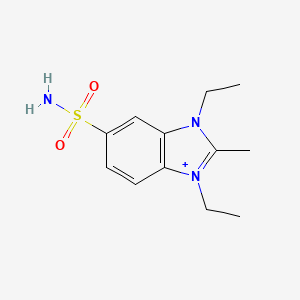
1,3-diethyl-2-methyl-5-sulfamoyl-1H-3,1-benzimidazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a sulfamoyl group, which can enhance its biological activity and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or its derivatives.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodiazoles.
Wissenschaftliche Forschungsanwendungen
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can enhance binding affinity and selectivity, leading to inhibition or activation of the target. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-DIETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM: Lacks the sulfamoyl group, which may result in different biological activity.
1,3-DIETHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM: Similar structure but different substitution pattern, affecting its properties.
Uniqueness
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to the presence of both ethyl and methyl groups along with the sulfamoyl group. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H18N3O2S+ |
|---|---|
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
1,3-diethyl-2-methylbenzimidazol-1-ium-5-sulfonamide |
InChI |
InChI=1S/C12H18N3O2S/c1-4-14-9(3)15(5-2)12-8-10(18(13,16)17)6-7-11(12)14/h6-8H,4-5H2,1-3H3,(H2,13,16,17)/q+1 |
InChI-Schlüssel |
MGDASVPXXFSLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)N)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















